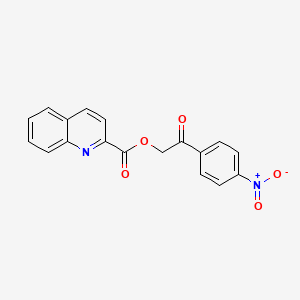

2-(4-nitrophenyl)-2-oxoethyl 2-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A novel one-pot synthesis protocol for quinoline-2-carboxylates, starting from β-nitroacrylates and 2-aminobenzaldehydes, has been developed. This protocol optimizes conditions to achieve functionalized quinoline-2-carboxylate derivatives in good overall yields, demonstrating the versatility and efficiency of synthesizing complex quinoline structures, including the target compound (Gabrielli et al., 2016).

Molecular Structure Analysis

X-ray diffraction analysis of a similar quinoline derivative reveals a boat conformation for the six-membered ring, indicative of the complex structural dynamics quinoline derivatives can exhibit. This analysis underscores the importance of molecular structure in determining the chemical and physical properties of such compounds (Xiang, 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including condensation and cyclization, to form novel compounds. For example, the reductive cyclization of o-nitrophenyl propargyl alcohols leads to substituted quinolines, showcasing the reactivity and potential for functionalization of these compounds (Sandelier & DeShong, 2007).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior, are crucial for understanding the material characteristics of quinoline derivatives. The crystal structure of a quinoline derivative has been reported, providing insights into the intermolecular interactions and packing arrangements, which are vital for material design and application (Gotoh & Ishida, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the molecular structure of quinoline derivatives. A DFT computational study on a novel quinoline derivative has shown strong hydrogen bonding and charge transfer interactions, indicating high stability and potential chemical reactivity for such compounds (Al-Ahmary et al., 2018).

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, due to their versatile structure .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely, depending on their specific chemical structure .

Result of Action

Quinoline derivatives are known to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

Direcciones Futuras

The future directions of research on “2-(4-nitrophenyl)-2-oxoethyl 2-quinolinecarboxylate” and related compounds could involve further exploration of their biological and pharmacological activities. As quinoline and its derivatives form an important class of heterocyclic compounds for new drug development , there is potential for the discovery of new therapeutic agents from these compounds.

Propiedades

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(13-5-8-14(9-6-13)20(23)24)11-25-18(22)16-10-7-12-3-1-2-4-15(12)19-16/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAQWUCXPIMDMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(3-nitrophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5732598.png)

![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)

![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)

![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)

![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)

![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)